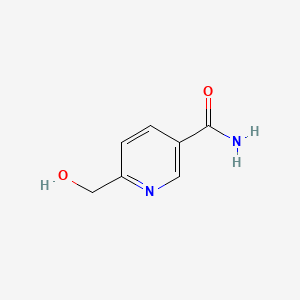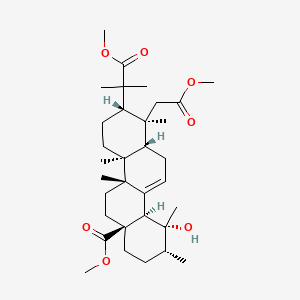
Cecropiacic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cecropiacic acid is a chemical compound with the molecular formula C33H52O7 . Its IUPAC name is methyl (1S,2S,4aS,4bR,6aS,9R,10R,10aR,12aS)-10-hydroxy-2-(1-methoxy-2-methyl-1-oxopropan-2-yl)-1-(2-methoxy-2-oxoethyl)-1,4a,4b,9,10-pentamethyl-1,2,3,4,4a,4b,5,6,6a,7,8,9,10,10a,12,12a-hexadecahydrochrysene-6a-carboxylate .
Molecular Structure Analysis
The Cecropiacic acid molecule contains a total of 95 bonds. There are 43 non-H bonds, 4 multiple bonds, 8 rotatable bonds, 4 double bonds, 4 six-membered rings, 3 ten-membered rings, 3 esters (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .Applications De Recherche Scientifique
Isolation and Structural Analysis : Cecropiacic acid was isolated from the rootwood of the African tree Musanga cecropioides, along with other triterpenes (Lontsi, Sondengam, Martin, & Bodo, 1991). Another study confirmed the isolation of Cecropiacic acid from Musanga cecropioides, along with a new triterpenic acid, Cecropic acid (Lontsi, Sondengam, Ayafor, Tsoupras, & Tabacchi, 1990).
Antimicrobial and Immunometabolic Effects : A study on plant extracts from the Cecropia genus, which includes serjanic acid (a representative pentacyclic triterpene), found that these extracts show potential in treating metabolic disorders and diabetes. The study specifically noted the immunometabolic markers improvement in a diet-induced obesity mouse model (Gutiérrez et al., 2020).
Quality Control of Medicinal Plants : Research on chemical markers for quality control of medicinal plants in the genus Cecropia suggested that triterpenoids like Cecropiacic acid could be used for this purpose. The study emphasized the importance of comprehensive standards for ensuring the quality, safety, and efficacy of herbal drugs (Rivera-Mondragón et al., 2017).
Gluconeogenesis Inhibition : Cecropia obtusifolia and Cecropia peltata, containing chlorogenic acid, were found to inhibit gluconeogenesis, suggesting a potential mechanism for their hypoglycemic effect as used in traditional medicine (Andrade-Cetto & Vázquez, 2010).
Phenolic Compounds Analysis : An analysis of phenolic compounds in Amazonian medicinal plants, including species of Cecropia, highlighted the presence of chlorogenic acid and other phenolics. This study contributes to understanding the chemical composition and potential therapeutic uses of these plants (Faccin et al., 2017).
Antibacterial and Antioxidant Activities : Cecropia obtusifolia extract and its compound chlorogenic acid were found to stimulate glucose uptake in adipocytes, suggesting potential antibacterial and antioxidant activities (Alonso-Castro et al., 2008).
Quorum Sensing Inhibitors : Glycosylflavonoids from Cecropia pachystachya were identified as quorum sensing inhibitors, providing insights into the potential application of these compounds in treating bacterial infections (Brango-Vanegas et al., 2014).
Anti-Inflammatory and Antioxidant Effects : Cecropia pachystachya demonstrated significant topical anti-inflammatory and antioxidant activities in various mouse models, suggesting its potential for therapeutic applications (Pacheco et al., 2014).
Propriétés
IUPAC Name |
methyl (1S,2S,4aS,4bR,6aS,9R,10R,10aR,12aS)-10-hydroxy-2-(1-methoxy-2-methyl-1-oxopropan-2-yl)-1-(2-methoxy-2-oxoethyl)-1,4a,4b,9,10-pentamethyl-3,4,5,6,7,8,9,10a,12,12a-decahydro-2H-chrysene-6a-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52O7/c1-20-13-16-33(27(36)40-10)18-17-30(5)21(25(33)32(20,7)37)11-12-23-29(4,19-24(34)38-8)22(14-15-31(23,30)6)28(2,3)26(35)39-9/h11,20,22-23,25,37H,12-19H2,1-10H3/t20-,22-,23+,25+,29-,30+,31+,32-,33+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIVUMOFAMUXNI-WRXDKEAZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC(C4(C)CC(=O)OC)C(C)(C)C(=O)OC)C)C2C1(C)O)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@]3(C(=CC[C@@H]4[C@@]3(CC[C@@H]([C@@]4(C)CC(=O)OC)C(C)(C)C(=O)OC)C)[C@H]2[C@]1(C)O)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5,6-Trimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B571274.png)
![Furo[2,3-b]furan, hexahydro-2-(1-methylethyl)-, (2alpha,3aalpha,6aalpha)- (9CI)](/img/no-structure.png)
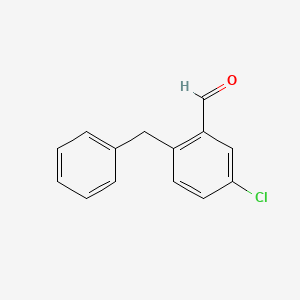
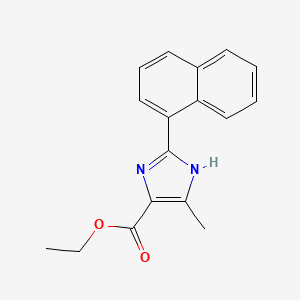
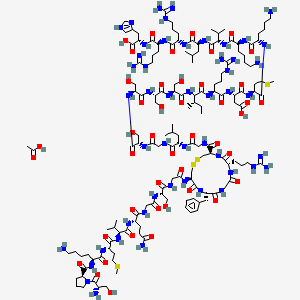
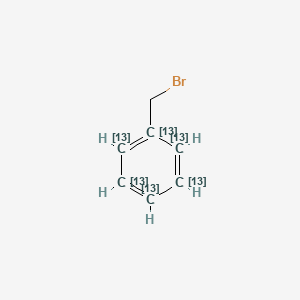

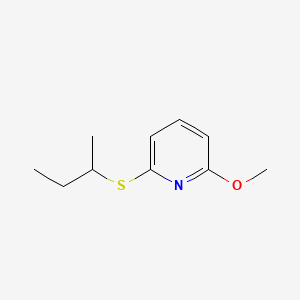
![Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B571293.png)
